molecular formula C12H12O3S2 B109945 Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate CAS No. 28569-88-2

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

Cat. No. B109945
CAS RN: 28569-88-2
M. Wt: 268.4 g/mol
InChI Key: UPTVHSCRWQCIOS-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . It has a molecular formula of C12H12O3S2 and a molecular weight of 268.35188 .


Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate can be achieved from 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE . In one example, a stirred solution of oxo-thiophen-2-yl-acetic acid ethyl ester was combined with thiophen-2-yl-magnesium bromide in dry diethyl ether at -60℃ under an atmosphere of nitrogen .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate consists of a five-membered thiophene ring with a sulfur atom, attached to an ethyl ester group . The InChI key is UPTVHSCRWQCIOS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a melting point of 53-56 °C and a boiling point of 146-146.5 °C (Press: 2 Torr) . Its density is predicted to be 1.347±0.06 g/cm3 . The compound should be stored at 2-8°C and protected from light .

Scientific Research Applications

Biodegradation and Environmental Fate

  • Biodegradation of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater: Microorganisms capable of degrading ETBE, a gasoline ether oxygenate similar in structure to the query compound, have been identified. This study explores aerobic biodegradation pathways, enzyme involvement, and the influence of co-contaminants, offering insights into the microbial breakdown and environmental fate of ether compounds (Thornton et al., 2020).

Analytical and Process Technologies

  • Analytical Methods for Antioxidant Activity: This review discusses various tests used to determine the antioxidant activity of compounds, which could be relevant for studying the antioxidant potential of Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate. It highlights the detection mechanisms, applicability, and the advantages and disadvantages of different methods (Munteanu & Apetrei, 2021).

Environmental and Health Impacts

  • Phthalate Exposure and Children's Health: Although this study focuses on phthalates, it provides a model for understanding how similar compounds might be investigated for their health impacts. It reviews the relationship between phthalate exposure and health outcomes in children, emphasizing the importance of studying chemical exposure effects (Braun et al., 2013).

Chemical Recycling

  • Chemical Recycling of Poly(ethylene terephthalate): This paper reviews chemical recycling techniques for PET, which could offer insights into the potential recycling or repurposing pathways for related compounds like Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate (Karayannidis & Achilias, 2007).

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-3-7-16-9)10-6-4-8-17-10/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTVHSCRWQCIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508122
Record name Ethyl hydroxydi(thiophen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

CAS RN

28569-88-2
Record name Ethyl hydroxydi(thiophen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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